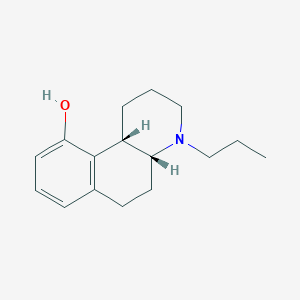
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline, also known as HPBQ, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the family of octahydrobenzoquinolines, which are known to have a variety of biological activities such as antitumor, antiviral, and antimicrobial effects.
作用機序
The mechanism of action of 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline is not fully understood, but it has been proposed to involve the inhibition of DNA synthesis and cell proliferation. 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been found to inhibit the activity of the reverse transcriptase enzyme, which is essential for the replication of HIV.
生化学的および生理学的効果
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has also been found to decrease the levels of glutathione, a major antioxidant in cells. Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been shown to inhibit the activity of the cytochrome P450 enzyme, which is involved in the metabolism of drugs and toxins in the liver.
実験室実験の利点と制限
One advantage of using 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline in lab experiments is its high yield and purity, which makes it suitable for further research. Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been found to have a wide range of biological activities, making it a versatile compound for studying various diseases. However, one limitation of using 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline in lab experiments is its potential toxicity, as it has been shown to induce oxidative stress and cell death in normal cells as well as cancer cells.
将来の方向性
There are several future directions for research on 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline. One area of interest is its potential use as a chemotherapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration of 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline for cancer therapy. Another area of interest is its potential use as an antiviral agent for the treatment of hepatitis B and HIV. Future studies should focus on the mechanism of action of 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline against these viruses and its potential toxicity in humans. Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline could be further modified to improve its bioavailability and reduce its toxicity, making it a more effective and safe therapeutic agent.
合成法
The synthesis of 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline involves the reaction of 4-propyl-1,2,3,6-tetrahydropyridine with 2-methylbenzaldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a Pictet-Spengler condensation, followed by reduction and oxidation steps to yield 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline. This method has been optimized to produce 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline in high yield and purity, making it suitable for further research.
科学的研究の応用
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has also been found to have antiviral activity against the hepatitis B virus and the human immunodeficiency virus (HIV). Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
CAS番号 |
109062-23-9 |
|---|---|
製品名 |
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline |
分子式 |
C16H23NO |
分子量 |
245.36 g/mol |
IUPAC名 |
(4aR,10bS)-4-propyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinolin-10-ol |
InChI |
InChI=1S/C16H23NO/c1-2-10-17-11-4-6-13-14(17)9-8-12-5-3-7-15(18)16(12)13/h3,5,7,13-14,18H,2,4,6,8-11H2,1H3/t13-,14-/m1/s1 |
InChIキー |
PXQVPBZSEWLGIX-ZIAGYGMSSA-N |
異性体SMILES |
CCCN1CCC[C@@H]2[C@H]1CCC3=C2C(=CC=C3)O |
SMILES |
CCCN1CCCC2C1CCC3=C2C(=CC=C3)O |
正規SMILES |
CCCN1CCCC2C1CCC3=C2C(=CC=C3)O |
同義語 |
10-HPOBQ 10-hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline 10-hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline hydrochloride, (4aR-cis)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



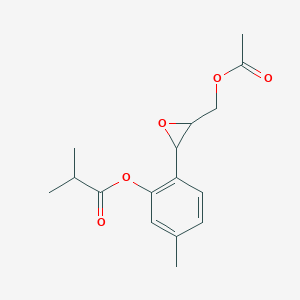
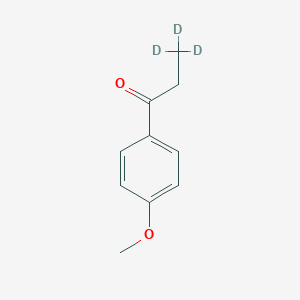
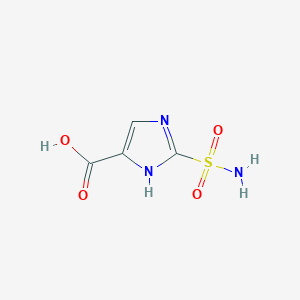
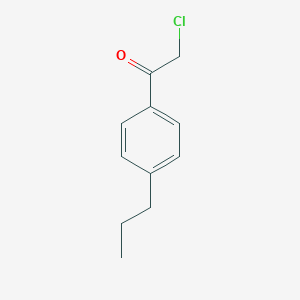
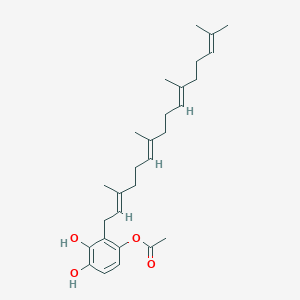


![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)


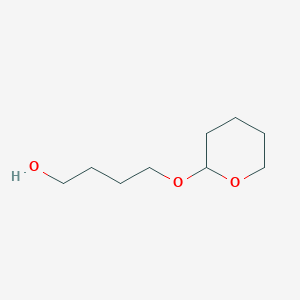
![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)
